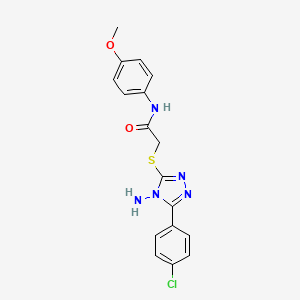

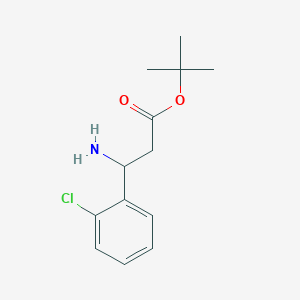

![molecular formula C24H24N2O4S B2711562 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-63-5](/img/structure/B2711562.png)

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(phenylsulfonyl)propanamide, also known as BPIP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPIP is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of novel indole-based hybrid oxadiazole scaffolds, including similar compounds, involves multiple phases, starting with the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates and culminating in the generation of novel scaffolds with potential as therapeutic agents due to their potent urease inhibitory activity. These compounds exhibit mild cytotoxicity towards cell membranes, indicating their potential value in drug design programs (Nazir et al., 2018).

Biological Applications

- Research into sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antibacterial activities against rice bacterial leaf blight. Compounds such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole showed superior antibacterial activity compared to commercial agents. This study highlights the potential of these compounds in improving plant resistance against bacterial diseases and suggests a mechanism involving the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities in plants (Shi et al., 2015).

Mechanistic Insights

- A novel synthesis approach for dibenzo[e,g]isoindol-1-ones via Scholl-Type oxidative cyclization reactions offers a method for creating simplified analogues of biological indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-ones, which have shown a wide range of biological activities. This synthesis process, involving tetramic acid sulfonates and Suzuki–Miyaura cross-coupling reactions, provides a flexible route to these compounds with potential biological applications (van Loon et al., 2014).

Potential Therapeutic Applications

- The exploration of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety has led to the identification of compounds with significant inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase. These compounds also demonstrated good antibacterial properties against various bacterial strains, highlighting their potential as multifunctional therapeutic agents (Irshad et al., 2016).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-2-3-15-26-21-13-12-20(18-10-7-11-19(23(18)21)24(26)28)25-22(27)14-16-31(29,30)17-8-5-4-6-9-17/h4-13H,2-3,14-16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKMIQHVCARINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C3C(=C(C=C2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

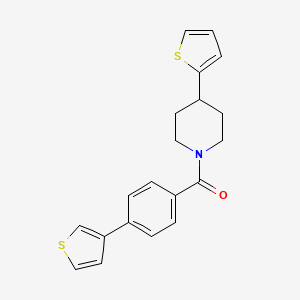

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)

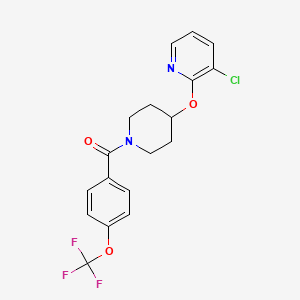

![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide](/img/structure/B2711485.png)

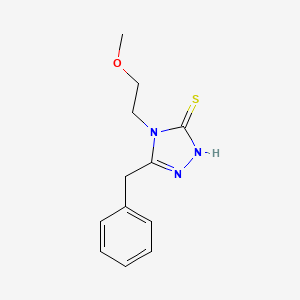

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2711489.png)

![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)